5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile
Overview
Description
5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile is a chemical compound with the molecular formula C12H9BrN4S. It is a derivative of nicotinonitrile, featuring a bromine atom, two methyl groups, and a pyrimidinylsulfanyl group attached to the nicotinonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-bromo-4,6-dimethylpyridine and 2-chloropyrimidine.
Formation of Intermediate: The 2-amino-5-bromo-4,6-dimethylpyridine undergoes a nucleophilic substitution reaction with 2-chloropyrimidine in the presence of a base like potassium carbonate to form the intermediate 2-(2-pyrimidinylsulfanyl)-5-bromo-4,6-dimethylpyridine.
Cyclization and Nitrile Formation: The intermediate is then subjected to cyclization and nitrile formation under specific conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can yield amines or other reduced forms of the compound.
Scientific Research Applications
5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinylsulfanyl group can form hydrogen bonds or other interactions with the active site of the target, modulating its activity. This can lead to changes in biological pathways, making the compound useful for therapeutic or research purposes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-4,6-dimethylpyridine: This compound shares the bromine and dimethyl groups but lacks the pyrimidinylsulfanyl and nitrile functionalities.
5-Bromo-4,6-dimethyl-2-pyridinamine: Similar in structure but with an amino group instead of the pyrimidinylsulfanyl group.
Uniqueness
5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile is unique due to the presence of the pyrimidinylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
5-bromo-4,6-dimethyl-2-pyrimidin-2-ylsulfanylpyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4S/c1-7-9(6-14)11(17-8(2)10(7)13)18-12-15-4-3-5-16-12/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEFAGSDZYITFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)SC2=NC=CC=N2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901169563 | |
Record name | 5-Bromo-4,6-dimethyl-2-(2-pyrimidinylthio)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901169563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866019-22-9 | |
Record name | 5-Bromo-4,6-dimethyl-2-(2-pyrimidinylthio)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866019-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4,6-dimethyl-2-(2-pyrimidinylthio)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901169563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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